![molecular formula C22H25N3O2 B2558529 1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea CAS No. 324062-49-9](/img/structure/B2558529.png)

1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

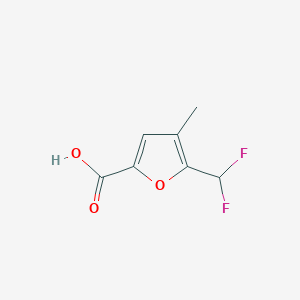

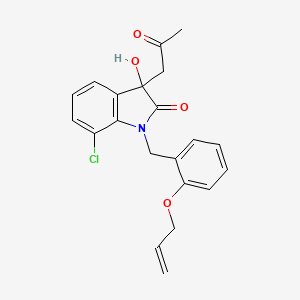

The compound “1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea” is a synthetic compound that exhibits various pharmacological properties. It has been synthesized and characterized by conventional spectroscopic methods, elemental analysis, molar conductivity, and thermal analysis .

Synthesis Analysis

The ligand and its Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes have been synthesized . The synthesis process involves the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones .

Molecular Structure Analysis

The ligand disposes of as tridentate anionic (ONO) donor via deprotonated (OH) ring, (C=N) azomethine, and (C=O) functions with a ratio of metal:ligand (1:2) with Mn (II) and Co (II) ions . In Ni (II), Cu (II), and Zn (II) complexes, the ligand acts as monobasic bidentate (NO) donor ligates through deprotonated (OH) ring and (C=N) azomethine with metal:ligand of 1:2 .

Chemical Reactions Analysis

The ligand and its Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes have been characterized by conventional spectroscopic methods, elemental analysis, molar conductivity, and thermal analysis . The thermodynamic and kinetic parameters were estimated from TGA-DTG curves .

Physical And Chemical Properties Analysis

The molecular weight of the compound is 363.461. The ligand and its complexes have been characterized by conventional spectroscopic methods, elemental analysis, molar conductivity, and thermal analysis .

Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antifungal potential of derivatives containing the adamantane moiety. For instance, novel 1-(adamantan-1-yl)ethanone oxime esters have been synthesized, integrating pyridinyl, adamantyl, and benzoyl moieties . Investigating the antifungal properties of this compound could lead to valuable insights for combating fungal infections.

- The introduction of a fluorine atom into N, N’-disubstituted ureas derived from 2-fluorophenyl isocyanate and adamantan-1(2)-amines significantly enhances sEH inhibitory activity. These compounds have potential therapeutic applications in managing cardiovascular diseases and inflammation .

- Given its unique structure and potential impact, research involving this compound could qualify as a Feature Paper . Such papers provide substantial original content, explore multiple techniques or approaches, and offer insights into future research directions .

Antifungal Activity

Soluble Epoxide Hydrolase (sEH) Inhibition

Feature Paper in Research Journals

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-20-6-5-17-3-1-2-4-18(17)19(20)13-23-25-21(27)24-22-10-14-7-15(11-22)9-16(8-14)12-22/h1-6,13-16,26H,7-12H2,(H2,24,25,27)/b23-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPDIDHOQPKBHT-YDZHTSKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B2558449.png)

![N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2558452.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2558461.png)

![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2558462.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)

![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)